Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride
Overview
Description
The compound is a derivative of pyridine and oxadiazole, both of which are heterocyclic compounds containing nitrogen. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has a wide range of applications in the synthesis of pharmaceuticals and other organic compounds. Oxadiazole is another heterocyclic compound that is often used in the synthesis of various pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyridine derivative with an oxadiazole derivative. The exact method would depend on the specific substituents on these rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and oxadiazole rings, along with the methylamine group. The presence of nitrogen in these rings would likely result in the compound having basic properties .Chemical Reactions Analysis
As a nitrogen-containing heterocyclic compound, this substance could participate in a variety of chemical reactions. It might act as a base, forming salts with acids, or it could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. As a nitrogen-containing heterocyclic compound, it would likely have basic properties and might be soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Heterocyclic Derivatives : This compound is used in the synthesis of various heterocyclic derivatives, including oxadiazole and thiadiazole rings. These derivatives have been characterized using spectral and analytical data such as IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Anticancer and Antimicrobial Applications
Antimicrobial and Anticancer Agents : Oxadiazole analogues synthesized from aminopyridine, similar to the compound , have been tested for their antiproliferative and antimicrobial activities. Certain derivatives showed significant anticancer activity against various human cell lines, including lung, colon, and breast cancer, as well as antimicrobial properties (Ahsan & Shastri, 2015).
Synthesis of Novel Heterocyclic Compounds : Novel oxadiazole heterocyclic compounds, which might include derivatives similar to the compound , have been synthesized and are expected to exhibit better hypertensive activity (Kumar & Mashelker, 2007).
Anticancer Evaluation of Oxadiazoles : A series of oxadiazole derivatives have been evaluated for their in vitro anticancer activity against human cancer cell lines, with some compounds exhibiting significant cytotoxicity (Abdo & Kamel, 2015).
Antihypertensive Activities : Certain oxadiazole derivatives have been evaluated for their antihypertensive activities in animal models, showcasing the potential medical applications of these compounds (Ponticello, Engelhardt, & Baldwin, 1980).
Crystal Structure and Materials Science
- Crystal Structure Analysis : The compound's derivatives have been analyzed using X-ray crystallography, revealing intricate molecular structures and interactions. This aids in understanding the material properties and potential applications in various fields (Hou, Liu, Li, Ma, & Dong, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.2ClH/c1-10-6-8-12-9(13-14-8)7-3-2-4-11-5-7;;/h2-5,10H,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTXDPPHKSIBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CN=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride | |
CAS RN |
1311315-17-9 | |
Record name | methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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